molecular formula C26H23N5O2 B2511426 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione CAS No. 489415-93-2

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione

Cat. No. B2511426
M. Wt: 437.503
InChI Key: DTKNTHVILHOGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized and studied for various applications, including as potential anticancer agents and antimycobacterial agents. The structure of this compound suggests that it is a hybrid molecule combining elements of naphthoquinone and triazole, which are known for their biological activities.

Synthesis Analysis

The synthesis of related naphthoquinone-triazole hybrids has been reported using copper-catalyzed click reactions, which are a part of the larger field of click chemistry. This approach is exemplified in the synthesis of a series of 1,4-naphthoquinone-1,2,3-triazole hybrids, which were designed and synthesized through the reaction of 2-(prop-2-ynylamino)naphthalene-1,4-dione with different azidomethyl-benzene derivatives . Similarly, the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was achieved with high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a naphthoquinone core, which is known for its redox properties, and a triazole ring, which is a versatile scaffold in medicinal chemistry. The structure of the new compound synthesized in paper was fully characterized by various spectroscopic methods, including NMR, IR, and HRMS, which are essential tools for confirming the identity and purity of such complex organic molecules.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the naphthoquinone and triazole units. For instance, naphthalene-1,8-diylbis(diphenylmethylium) was used as an organic two-electron oxidant for the oxidative coupling of N,N-dialkylanilines to afford benzidines . This indicates that the naphthoquinone moiety can participate in electron-transfer reactions. The triazole ring, on the other hand, is often involved in click chemistry reactions, as seen in the synthesis of the compounds in papers and .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione" are not detailed in the provided papers, related compounds have shown interesting biological activities. For example, the synthesized aminonaphthoquinone-1,2,3-triazole hybrids displayed cytotoxic activity against various cancer cell lines and were able to induce cell cycle arrest at the G0/G1 phase in MCF-7 cells . Additionally, amino-1,4-naphthoquinone-appended triazoles demonstrated significant in vitro activity against Mycobacterium tuberculosis, with one derivative being more potent than several anti-TB drugs .

Scientific Research Applications

Anticancer Activity

A series of novel 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized and assessed for their anticancer activity against several cancer cell lines (MCF-7, HT-29, MOLT-4). These compounds, including derivatives similar in structure to the query compound, showed cytotoxic activity. Specifically, derivatives bearing 4-trifluoromethyl-benzyl and 4-tert-butyl-benzyl groups demonstrated promising cytotoxic potential, arresting the cell cycle at the G0/G1 phase in MCF-7 cells. This suggests that aminonaphthoquinone-1,2,3-triazole derivatives may serve as potential anticancer agents (Gholampour et al., 2019).

Chemosensors for Transition Metal Ions

Naphthoquinone-based compounds have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds demonstrated remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This indicates their potential application in the detection and monitoring of transition metal ions in various environments (Gosavi-Mirkute et al., 2017).

Molecular Recognition and Photophysical Properties

Research into naphthoquinone derivatives has also explored their molecular recognition capabilities and photophysical properties. Studies have shown that these compounds can coordinate to metal ions via nitrogen and oxygen atoms, exhibiting selectivity and observable physical changes upon complexation. This suggests their utility in the development of new materials with specific optical or electronic properties (Yıldız et al., 2018).

Blue Emitting Fluorophores

Derivatives similar to the query compound have been synthesized and studied for their absorption, emission, and quantum yields in various solvents. These compounds, which emit in the blue and green regions, have potential applications in materials science, particularly in the development of new fluorescent markers or light-emitting diodes (Padalkar et al., 2015).

Biological Applications

Novel compounds containing lawsone, a structural relative, have been synthesized and shown to exhibit antioxidant and antitumor activities. Such compounds, through various modifications, have demonstrated potential in therapeutic applications against cancer cells and in the protection against oxidative stress (Hassanien et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The compound could be of interest in various fields due to the presence of the 1,2,3-triazole ring, which is known to possess various biological activities. Future studies could explore its potential biological activities and its potential uses in fields such as medicinal chemistry.


Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more accurate and detailed analysis, specific studies on the compound would be needed.


properties

IUPAC Name

2-(benzotriazol-1-yl)-3-[4-(diethylamino)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-3-30(4-2)18-15-13-17(14-16-18)27-23-24(31-22-12-8-7-11-21(22)28-29-31)26(33)20-10-6-5-9-19(20)25(23)32/h5-16,27H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKNTHVILHOGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.